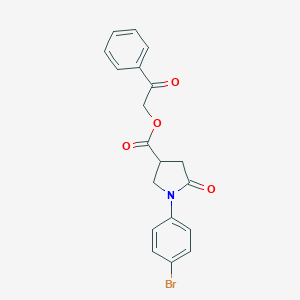![molecular formula C21H22NO3+ B271362 1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is a chemical compound with the molecular formula C23H24NO3. It is also known as TMC-18 and is a fluorescent dye used in scientific research.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is not well understood. However, it is believed that the compound binds to biomolecules and undergoes a conformational change, resulting in fluorescence.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on living organisms. It is primarily used as a tool for scientific research and does not have any therapeutic or medicinal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium in lab experiments is its fluorescent properties. It is highly sensitive and can be used to detect very small amounts of biomolecules. However, one limitation of the compound is its potential toxicity. It is important to use caution when handling the compound and to follow proper safety protocols.
Orientations Futures
There are several potential future directions for research involving 1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium. One area of interest is the development of new fluorescent probes for the detection of specific biomolecules. Another area of research is the optimization of the synthesis method for the compound, with the goal of improving yield and reducing cost. Additionally, there is potential for the use of the compound in the development of new diagnostic tools for medical applications.
Méthodes De Synthèse
The synthesis of 1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is a complex process that involves several steps. The first step is the condensation of 2,4,5-trimethoxybenzaldehyde and 2-nitrobenzaldehyde to form 2-(2,4,5-trimethoxyphenyl)nitrostyrene. This intermediate is then reduced to 2-(2,4,5-trimethoxyphenyl)ethylamine, which is then converted to the final product by reaction with methyl iodide.
Applications De Recherche Scientifique
1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is primarily used as a fluorescent dye in scientific research. It is commonly used as a probe for the detection of DNA and RNA, as well as for the labeling of proteins and other biomolecules. Its fluorescent properties make it a valuable tool for imaging and tracking biological processes.
Propriétés
Formule moléculaire |
C21H22NO3+ |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-methyl-2-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinolin-1-ium |
InChI |
InChI=1S/C21H22NO3/c1-22-17(11-9-15-7-5-6-8-18(15)22)12-10-16-13-20(24-3)21(25-4)14-19(16)23-2/h5-14H,1-4H3/q+1/b12-10+ |
Clé InChI |
ITLSZQMBLVDAHL-ZRDIBKRKSA-N |
SMILES isomérique |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC(=C(C=C3OC)OC)OC |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C=C3OC)OC)OC |
SMILES canonique |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C=C3OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)

![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)

![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)






![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)